(S)-2-(((Benzyloxy)carbonyl)amino)-3-(3-fluorophenyl)propanoic acid is a chiral amino acid derivative with significant relevance in medicinal chemistry and organic synthesis. Its structural complexity includes a benzyloxycarbonyl-protected amino group and a fluorophenyl substituent, which contribute to its potential biological activities and utility as a building block in drug development. The compound's molecular formula is , and it is classified as an amino acid derivative due to its functional groups and stereochemistry .
The synthesis of (S)-2-(((Benzyloxy)carbonyl)amino)-3-(3-fluorophenyl)propanoic acid typically involves several key steps:
The molecular structure of (S)-2-(((Benzyloxy)carbonyl)amino)-3-(3-fluorophenyl)propanoic acid can be represented by various chemical notations:
C1=CC=C(C=C1)COC(=O)NC(CC2=CC=C(C=C2)F)C(=O)O
The compound features a chiral center at the propanoic acid backbone, influencing its stereochemistry and biological interactions.
(S)-2-(((Benzyloxy)carbonyl)amino)-3-(3-fluorophenyl)propanoic acid can participate in several chemical reactions:
The mechanism of action for (S)-2-(((Benzyloxy)carbonyl)amino)-3-(3-fluorophenyl)propanoic acid is largely dependent on its specific applications in medicinal chemistry. It may interact with various molecular targets, such as enzymes or receptors, enhancing binding affinity due to the presence of the fluorophenyl group. The chiral center plays a crucial role in determining the stereochemistry of these interactions, potentially influencing pharmacological effects .
(S)-2-(((Benzyloxy)carbonyl)amino)-3-(3-fluorophenyl)propanoic acid has various applications in scientific research:
This compound exemplifies the intricate relationship between chemical structure and biological function, making it a valuable subject for ongoing research in chemistry and pharmacology.
The synthesis of enantiomerically pure (S)-2-(((Benzyloxy)carbonyl)amino)-3-(3-fluorophenyl)propanoic acid (CAS 49759-64-0, C₁₇H₁₆FNO₄, MW 317.32 g/mol) [1] [2] [4] relies heavily on stereoselective methods due to the biological significance of the (S)-configuration. Chiral pool approaches utilize protected L-amino acids as starting materials, but for non-natural fluorinated analogs like this compound, de novo asymmetric synthesis provides superior flexibility. The benzyloxycarbonyl (Cbz) group serves dual purposes: directing stereochemistry during α-alkylation and enabling downstream deprotection under mild catalytic hydrogenation conditions [6]. Key intermediates include Schiff base complexes formed between glycine derivatives and chiral auxiliaries (e.g., (R)- or (S)-N-benzylproline), which create the stereochemical environment for enantioselective fluorophenyl group introduction. The 3-fluorophenyl moiety (SMILES: CC2=CC=CC(F)=C2
[4]) introduces steric and electronic challenges addressed through tailored auxiliaries and metal coordination.
Table 1: Key Identifiers for (S)-2-(((Benzyloxy)carbonyl)amino)-3-(3-fluorophenyl)propanoic Acid
Property | Value |
---|---|
CAS Registry Number | 49759-64-0 |
Molecular Formula | C₁₇H₁₆FNO₄ |
Molecular Weight | 317.32 g/mol |
Chiral Configuration | (S) |
Storage Conditions | Sealed, dry, 2-8°C |
SMILES Notation | O=C(O)[C@@H](NC(OCC1=CC=CC=C1)=O)CC2=CC=CC(F)=C2 |
Ni(II) complexes of glycine-derived Schiff bases enable electrophilic alkylation under mild conditions while suppressing racemization. The glycine moiety coordinates to Ni(II) via the imine nitrogen and carboxylate oxygen, forming a planar complex. The 3-fluorobenzyl bromide (or equivalent electrophile) attacks the si or re face of the glycine enolate, with facial selectivity controlled by the chiral auxiliary. Fluorine’s strong inductive effect (-I) enhances electrophile reactivity but may promote side reactions if the solvent system inadequately stabilizes the transition state. Optimized protocols use aprotic polar solvents (DMF, DMSO) to enhance enolate nucleophilicity while maintaining Ni(II) coordination integrity. Critical parameters include:
Post-alkylation, the Cbz group is introduced before decomplexation using ZnBr₂/acetic acid or EDTA solutions, preserving stereochemistry [6].
As a strong, sterically hindered base, potassium tert-butoxide (KOtBu) is pivotal for quantitative enolate formation from Ni(II)-glycine complexes. Its low nucleophilicity minimizes unwanted aldol or Claisen condensation. Operating optimally at 0.1–0.3 equivalents in THF or toluene, KOtBu deprotonates glycine α-carbons without disrupting the Ni(II)-imine bond. Stereochemical control arises from:
Table 2: Base and Solvent Impact on Diastereoselectivity
Base | Solvent | Temperature (°C) | diastereomeric Ratio (dr) | Yield (%) |
---|---|---|---|---|
KOtBu | THF | -20 | 98:2 | 92 |
NaH | DMF | 0 | 90:10 | 85 |
LiHMDS | Toluene | -78 | 95:5 | 88 |
DBU | DCM | 25 | 75:25 | 70 |
Solvent polarity, coordination ability, and viscosity directly influence enolate reactivity and transition-state organization. Tetrahydrofuran (THF) offers optimal balance: polar enough to solubilize KOtBu yet sufficiently non-coordinating to preserve the Ni(II)-enolate geometry. High-dielectric solvents like DMF accelerate reactions but may erode selectivity via loose ion pairs. Conversely, non-polar solvents (toluene, hexane) hinder dissolution. Base selection follows:
Critical to success is rigorous solvent drying (molecular sieves) and base titration to exclude protic impurities that cause enolate quenching.
Scaling enantioselective synthesis requires adaptations for safety, cost, and practicality. A validated three-step sequence delivers 5–10 g batches:
Purification employs anti-solvent crystallization (ethyl acetate/hexane) rather than chromatography. Key process controls:
Table 3: Scalable Synthesis Performance Metrics
Scale (g) | Purity (%) | Chiral Purity (% ee) | Overall Yield (%) |
---|---|---|---|
1 | 99.5 | 99.8 | 78 |
5 | 99.2 | 99.5 | 75 |
10 | 98.9 | 99.2 | 72 |
Comprehensive Compound Listing
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 88704-45-4
CAS No.: 54705-14-5